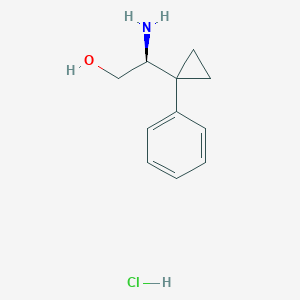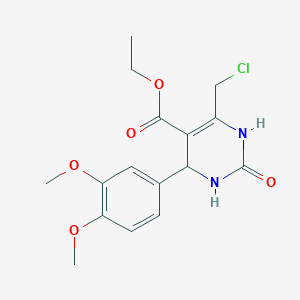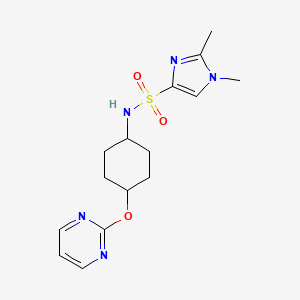![molecular formula C13H19ClN2O2 B2749561 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide CAS No. 2411264-16-7](/img/structure/B2749561.png)
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have analgesic and anti-inflammatory properties. In
作用机制
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide acts as a selective agonist of the α4β2 and α6β2 nicotinic acetylcholine receptors. These receptors are widely distributed in the central and peripheral nervous systems and are involved in the modulation of pain and inflammation. Activation of these receptors by 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the modulation of pain pathways.
Biochemical and Physiological Effects
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has been shown to have antinociceptive effects in animal models of neuropathic pain, which suggests that it may be useful for the treatment of chronic pain conditions.
实验室实验的优点和局限性
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the α4β2 and α6β2 nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in pain and inflammation. However, 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has some limitations for use in lab experiments. It has a short half-life, which makes it difficult to administer and study over long periods of time. In addition, it has been shown to have some toxic effects in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide. One area of interest is the development of new analogs of 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide that have improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the study of the role of nicotinic acetylcholine receptors in pain and inflammation, which may lead to the development of new therapeutic agents for these conditions. Finally, there is interest in the study of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide, which may lead to the development of new targets for drug development.
合成方法
The synthesis of 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide involves a series of chemical reactions that start with the reaction of 2-chloro-N-(1-ethylcyclobutyl)methylamine with 3-chloropropionyl chloride to form 2-chloro-N-(1-ethylcyclobutyl)methyl-N-(3-chloropropionyl)amine. This intermediate is then reacted with sodium azide to form 2-chloro-N-(1-ethylcyclobutyl)methyl-N-(1-azido-3-chloropropan-2-yl)amine, which is then reduced with palladium on carbon to form 2-chloro-N-(1-ethylcyclobutyl)methylamine. The final step involves the reaction of this amine with 3-(oxazol-3-yl)propanoic acid to form 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide.
科学研究应用
2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent for the treatment of pain and inflammation. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. 2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide has also been shown to have anti-inflammatory effects in animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced systemic inflammation.
属性
IUPAC Name |
2-chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-2-13(5-3-6-13)10-16(12(17)8-14)9-11-4-7-18-15-11/h4,7H,2-3,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBOCPDBURQGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CN(CC2=NOC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2749480.png)
![2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2749481.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide](/img/structure/B2749484.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2749485.png)


![Ethyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2749491.png)
![4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2749493.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-nitrophenyl)methoxy]pyran-4-one](/img/structure/B2749495.png)

![1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2749499.png)
